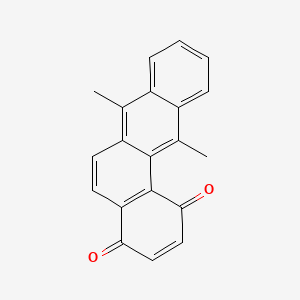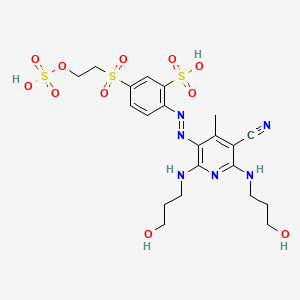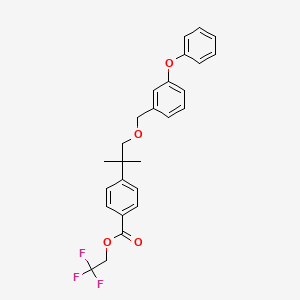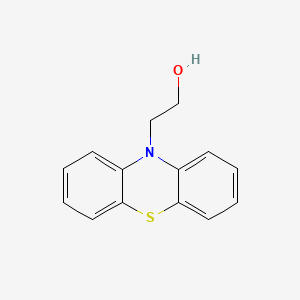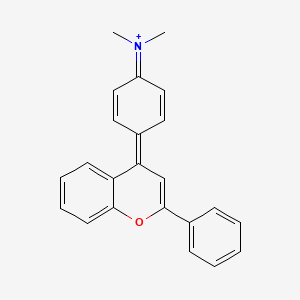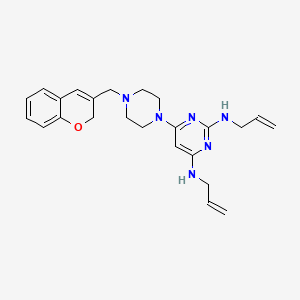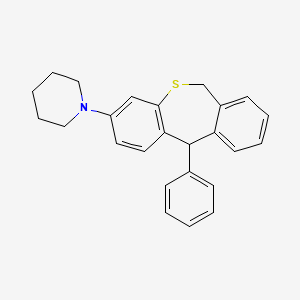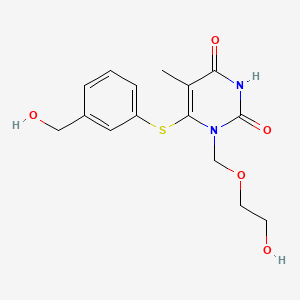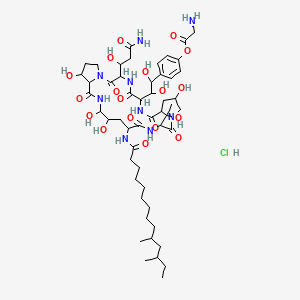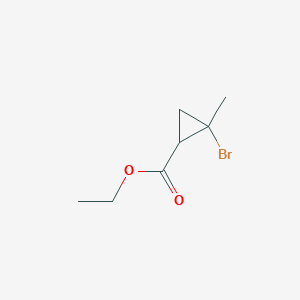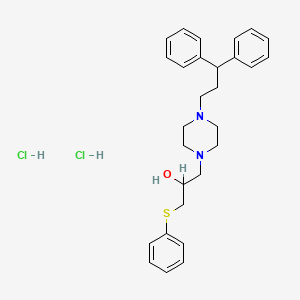
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,3-diphenylpropyl group and a 2-hydroxy-3-phenylthiopropyl group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3,3-Diphenylpropyl Group: This step involves the alkylation of the piperazine ring with 3,3-diphenylpropyl halide in the presence of a strong base like sodium hydride or potassium carbonate.
Introduction of the 2-Hydroxy-3-phenylthiopropyl Group: This can be achieved by reacting the intermediate with 2-hydroxy-3-phenylthiopropyl halide under nucleophilic substitution conditions.
Formation of the Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The phenylthiopropyl group can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(3,3-diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,3-Diphenylpropyl)piperazine: Lacks the 2-hydroxy-3-phenylthiopropyl group, making it less complex.
4-(2-Hydroxy-3-phenylthiopropyl)piperazine: Lacks the 3,3-diphenylpropyl group, affecting its overall properties.
Uniqueness
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is unique due to the combination of both the 3,3-diphenylpropyl and 2-hydroxy-3-phenylthiopropyl groups on the piperazine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
143760-03-6 |
|---|---|
Fórmula molecular |
C28H36Cl2N2OS |
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
1-[4-(3,3-diphenylpropyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C28H34N2OS.2ClH/c31-26(23-32-27-14-8-3-9-15-27)22-30-20-18-29(19-21-30)17-16-28(24-10-4-1-5-11-24)25-12-6-2-7-13-25;;/h1-15,26,28,31H,16-23H2;2*1H |
Clave InChI |
NLQHRSCKLKNNCR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


